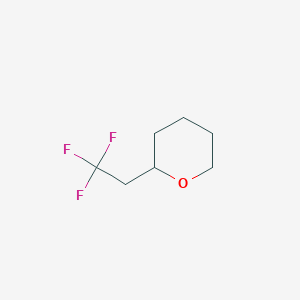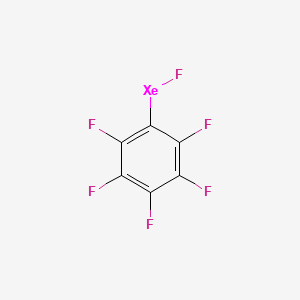![molecular formula C24H16F12O B14244036 2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene CAS No. 502619-81-0](/img/structure/B14244036.png)
2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[44]non-6-ene is a complex organic compound characterized by its unique spirocyclic structure and the presence of trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable spirocyclic precursor under specific conditions to form the desired spirocyclic structure. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of 2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene involves its interaction with molecular targets through various pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can lead to changes in the activity of these molecules, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Used in pharmaceutical synthesis.
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Utilized in the synthesis of fluorinated polyimides.
Uniqueness
2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The presence of multiple trifluoromethyl groups further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
502619-81-0 |
|---|---|
Molecular Formula |
C24H16F12O |
Molecular Weight |
548.4 g/mol |
IUPAC Name |
2,2-bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C24H16F12O/c25-21(26,27)15-7-13(8-16(11-15)22(28,29)30)20(6-5-19(37-20)3-1-2-4-19)14-9-17(23(31,32)33)12-18(10-14)24(34,35)36/h1,3,7-12H,2,4-6H2 |
InChI Key |
AQCQTGKWVIJVCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(O2)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
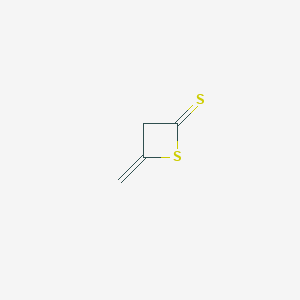

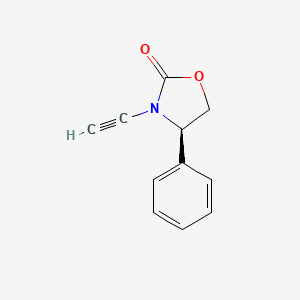



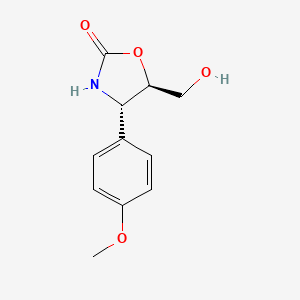
![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)

